3,4,5-tribromo-2H-indazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br3N3/c9-6-3(2-12)1-4-5(7(6)10)8(11)14-13-4/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPNXDZKEGMSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=C(NN=C21)Br)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646745 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-54-0 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 3,4,5-tribromo-2H-indazole-6-carbonitrile: A Predictive ¹H and ¹³C NMR Technical Guide

For Immediate Release

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3,4,5-tribromo-2H-indazole-6-carbonitrile. In the absence of empirical data in the public domain, this paper leverages established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants in aromatic and heterocyclic systems, to forecast the expected spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated indazole derivatives.

Introduction: The Significance of Indazole Scaffolds and the Role of NMR

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and antibacterial properties[1][2][3]. The functionalization of the indazole ring system, particularly with halogens and cyano groups, can significantly modulate its physicochemical properties and biological targets. The precise characterization of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure elucidation[4].

This guide focuses on the predicted ¹H and ¹³C NMR spectra of 3,4,5-tribromo-2H-indazole-6-carbonitrile, a molecule with a dense arrangement of electron-withdrawing substituents. Understanding the expected NMR landscape is crucial for confirming its synthesis and for quality control in potential drug development pipelines.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of an aromatic compound provides a wealth of information based on chemical shifts, integration, and spin-spin coupling patterns. For 3,4,5-tribromo-2H-indazole-6-carbonitrile, we anticipate a spectrum characterized by a limited number of signals due to the high degree of substitution.

Expected ¹H NMR Data

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-7 | 8.0 - 8.5 | Singlet (s) | 1H | Aromatic Proton | The lone proton on the benzene ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent cyano group and the bromine atoms. Aromatic protons typically resonate in the 6.5-8.5 ppm range[5][6]. The absence of adjacent protons would result in a singlet. |

| N-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Indazole N-H | The proton on the nitrogen of the indazole ring is known to be acidic and often appears as a broad singlet at a downfield chemical shift, which can be solvent-dependent[7][8]. |

Causality Behind Predictions:

-

Chemical Shift of H-7: Aromatic protons in benzene resonate around 7.3 ppm[9][10]. The presence of multiple electron-withdrawing groups (three bromine atoms and a cyano group) on the ring will cause a significant downfield shift for the remaining proton (H-7). The cyano group, in particular, is strongly deshielding.

-

Multiplicity: With no adjacent protons, H-7 will not exhibit spin-spin coupling and will therefore appear as a singlet.

-

N-H Proton: The chemical shift of the N-H proton in indazoles is characteristically high and the signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent[7]. The 2H-indazole tautomer is generally less stable than the 1H-indazole; however, the substitution pattern can influence this equilibrium[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. Given the nine carbon atoms in 3,4,5-tribromo-2H-indazole-6-carbonitrile, we expect to observe nine distinct signals in the proton-decoupled spectrum.

Expected ¹³C NMR Data

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-CN | 115 - 120 | Nitrile Carbon | The carbon of the cyano group typically resonates in this region[7]. |

| C-Br | 110 - 130 | Carbons bonded to Bromine | Carbons directly attached to bromine atoms experience a moderate shielding effect compared to unsubstituted aromatic carbons, but their exact shift is influenced by other substituents. |

| C-H | 125 - 135 | C-7 | The carbon atom bonded to the only proton on the benzene ring will appear in the typical aromatic region. |

| C-q (Aromatic) | 130 - 150 | Quaternary Aromatic Carbons | The remaining quaternary carbons of the benzene and pyrazole rings will resonate in the downfield region of the aromatic spectrum[11]. |

| C-q (Pyrazole) | 140 - 160 | Quaternary Pyrazole Carbons | The carbons of the pyrazole moiety of the indazole ring are expected at the lower end of the aromatic carbon range. |

Causality Behind Predictions:

-

General Aromatic Region: Carbons in aromatic rings typically absorb in the range of 120-150 ppm[11].

-

Effect of Bromine: The electronegativity of bromine will influence the chemical shifts of the carbons to which they are attached (C-3, C-4, C-5).

-

Effect of Cyano Group: The carbon of the nitrile group has a characteristic chemical shift, and the group itself will influence the shift of the carbon to which it is attached (C-6).

-

Quaternary Carbons: Quaternary carbons generally have a lower intensity in proton-decoupled ¹³C NMR spectra compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocols

To validate these predictions, the following experimental protocol for NMR analysis is recommended.

Step-by-Step NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3,4,5-tribromo-2H-indazole-6-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazole derivatives to better resolve the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Visualization of Molecular Structure and Connectivity

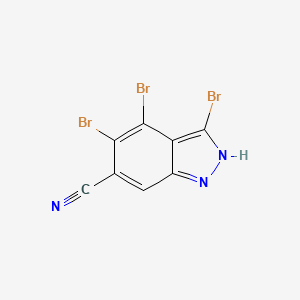

The following diagram illustrates the molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile, highlighting the key atoms for NMR analysis.

Caption: Molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile.

Conclusion

While empirical spectral data for 3,4,5-tribromo-2H-indazole-6-carbonitrile is not currently available in the public record, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental principles and data from analogous structures. This predictive guide serves as a foundational tool for chemists working on the synthesis and characterization of this and related compounds. The experimental protocols outlined herein provide a clear path for the empirical validation of these theoretical predictions.

References

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Supporting information - RNP-1107-701. (n.d.). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]

-

MDPI. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. (n.d.). Retrieved from [Link]

-

PubMed. (2019, November 21). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Tautomeric Forms of 3,4,5-tribromo-2H-indazole-6-carbonitrile

This guide provides a comprehensive exploration of the potential tautomeric states of 3,4,5-tribromo-2H-indazole-6-carbonitrile. As no direct experimental data for this specific, heavily substituted indazole is presently available in the literature, this document serves as a predictive framework and a methodological guide for its definitive characterization. We will leverage established principles of physical organic chemistry and proven analytical techniques to forecast the tautomeric equilibrium and to outline a robust workflow for its empirical validation. This content is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of molecular structure and isomerism in complex heterocyclic systems.

The Principle of Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, is subject to annular prototropic tautomerism, an equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This results in two primary forms: the 1H-indazole and the 2H-indazole.[2][3]

-

1H-Indazole: Features a benzenoid structure for the fused benzene ring. This tautomer is generally the more thermodynamically stable form for the parent indazole and many of its derivatives, with the 1H form being more stable by approximately 15-21 kJ/mol.[3][4][5]

-

2H-Indazole: Possesses a quinonoid structure in the six-membered ring. This form is typically higher in energy but its stability can be significantly influenced by substitution patterns and environmental factors like solvent polarity.[2][6]

The position of this equilibrium is not fixed; it is a dynamic process influenced by several factors:

-

Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the indazole core can alter the electron density at the nitrogen atoms, thereby stabilizing or destabilizing one tautomer relative to the other.[6]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate and stabilize one tautomer.[7] For instance, less polar solvents have been shown to stabilize the 2H-tautomer in some cases, particularly when intramolecular hydrogen bonding is possible.[7]

-

Temperature: As with any equilibrium, temperature can shift the balance between tautomeric forms.

For the target molecule, 3,4,5-tribromo-2H-indazole-6-carbonitrile, the tautomeric equilibrium is between the 1H and 2H forms, as depicted below.

Caption: Annular tautomerism in 3,4,5-tribromo-indazole-6-carbonitrile.

Predictive Analysis: The Influence of Substituents

The electronic character of the substituents on 3,4,5-tribromo-2H-indazole-6-carbonitrile is critical to predicting the dominant tautomer. Both bromine and nitrile groups are strongly electron-withdrawing.

-

Bromo Groups (at C3, C4, C5): These exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. While they have a resonance-donating (+R) effect via their lone pairs, the inductive effect typically dominates for halogens.

-

Carbonitrile Group (at C6): The cyano group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-R) effects.

The cumulative effect of these four electron-withdrawing groups will significantly lower the electron density of the entire bicyclic system. This extensive withdrawal of electron density from the benzene portion of the molecule may diminish the energetic penalty associated with the quinonoid structure of the 2H-tautomer. While the 1H-tautomer is generally more stable for most indazoles, theoretical calculations have shown that certain substitution patterns can favor the 2H form.[6] Given the extreme electronic demand of the substituents on this molecule, it is plausible that the tautomeric equilibrium could be finely balanced or even shifted towards the 2H form.

Proposed Experimental Workflow for Tautomer Elucidation

Caption: A logical workflow for the synthesis and characterization of indazole tautomers.

Synthesis and Purification

The synthesis of polysubstituted indazoles can be challenging. A plausible route could involve the cyclization of a heavily substituted o-nitrobenzylidene amine, followed by functional group manipulations. Classical methods like the Jacobson or Davis-Beirut reactions, adapted for the specific precursors, could also be explored.[8]

Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, such as 2,3,4-tribromo-5-cyanotoluene.

-

Nitration: Introduce a nitro group ortho to the methyl group.

-

Reductive Cyclization: Employ a reducing agent like triethyl phosphite to induce cyclization of the ortho-nitro-benzyl derivative to form the indazole ring.[8]

-

Purification: The crude product must be rigorously purified, ideally by recrystallization to obtain a single tautomer in the solid state, or by column chromatography.

Spectroscopic and Computational Characterization

NMR is a powerful tool for studying tautomeric equilibria in solution.[9] The key is to analyze spectra in solvents of differing polarity, such as deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), as the equilibrium can be solvent-dependent.[7][10]

Protocol:

-

Sample Preparation: Prepare solutions of the purified compound in both a non-polar (CDCl₃) and a polar (DMSO-d₆) NMR solvent.

-

Data Acquisition: Record ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample.

-

Analysis: Compare the spectra to the predicted chemical shifts for each tautomer. The presence of two sets of signals would indicate a slow exchange equilibrium between the two forms.

Expected Spectral Data:

| Nucleus | 1H-Tautomer Feature | 2H-Tautomer Feature | Rationale |

| ¹H NMR | Broad singlet > 10 ppm | Signal absent | Presence of the N1-H proton, which is typically deshielded and appears as a broad peak.[11] |

| Aromatic singlet (C7-H) | Aromatic singlet (C7-H) | The chemical shift of the lone C-H proton will differ slightly due to the different electronic environments of the benzenoid vs. quinonoid ring. | |

| ¹³C NMR | Different C3/C3a/C7a shifts | Different C3/C3a/C7a shifts | The hybridization and electronic environment of the pyrazole ring carbons are distinct between the two tautomers, leading to measurable differences in their chemical shifts.[12] |

| ¹⁵N NMR | Two distinct N signals | Two distinct N signals | The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (pyrrole-like vs. pyridine-like), providing a definitive fingerprint for each tautomer. |

IR spectroscopy is excellent for identifying specific functional groups and can provide clear evidence for the presence of an N-H bond.

Protocol:

-

Sample Preparation: Prepare a sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Look for a broad stretching band in the region of 3100-3300 cm⁻¹. Its presence is a strong indicator of the N-H bond in the 1H-isomer.[11] The C≡N stretch should be visible around 2220-2240 cm⁻¹ in both forms.

The different electronic structures of the benzenoid (1H) and quinonoid (2H) systems result in different UV-Vis absorption profiles. The 2H-tautomer, with its more extended conjugation in the quinonoid system, is expected to absorb light at a longer wavelength than the 1H-tautomer.[13]

Protocol:

-

Solvent Study: Prepare dilute solutions of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).

-

Data Acquisition: Record the absorption spectrum for each solution.

-

Analysis: Analyze any shifts in the absorption maxima (λ_max). Significant solvatochromic shifts can provide insight into the nature of the electronic transition and the polarity of the ground state, helping to distinguish the tautomers.[14][15]

Quantum-chemical calculations can provide robust theoretical support for experimental findings by predicting the relative thermodynamic stabilities of the tautomers.[16]

Protocol:

-

Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers.

-

Energy Calculation: Perform geometry optimization and energy calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G**).[10]

-

Solvent Modeling: Repeat the calculations incorporating a polarizable continuum model (PCM) to simulate the effects of different solvents.[17]

-

Analysis: Compare the calculated free energies (ΔG). The structure with the lower energy is the predicted most stable tautomer under those conditions.

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive and unambiguous structural evidence in the solid state. It will precisely locate all atoms, including the pyrazole proton, thereby irrefutably identifying the tautomeric form present in the crystal lattice.

Conclusion and Outlook

The tautomeric landscape of 3,4,5-tribromo-2H-indazole-6-carbonitrile presents a fascinating case study in physical organic chemistry. The intense electron-withdrawing nature of the four substituents makes a simple prediction based on the parent indazole system unreliable. It is highly probable that the energetic difference between the 1H and 2H forms is significantly smaller than in unsubstituted indazole, and the equilibrium may be readily influenced by the surrounding medium.

The comprehensive experimental and computational workflow detailed in this guide provides a clear and robust pathway for the definitive elucidation of its structure. The insights gained from characterizing this molecule will not only solve a specific structural question but will also contribute valuable data to the broader understanding of tautomerism in highly functionalized heterocyclic systems, which is of paramount importance in the fields of medicinal chemistry and materials science.

References

- Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Benchchem.

- Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Published May 24, 2024.

-

Pérez Medina C, López C, Claramunt RM, et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006;11(6):415-420. Available from: [Link]

-

Tautomerism Detected by NMR. Encyclopedia.pub. Published October 29, 2020. Available from: [Link]

-

D'Cunha R, Paniagua JC, Laughton CA, et al. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. Available from: [Link]

-

Alkorta I, Elguero J. Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Published August 2025. Available from: [Link]

-

Larina LI, Lopyrev VA. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. 2019;24(14):2612. Available from: [Link]

-

Claramunt RM, Elguero J. The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Published August 2025. Available from: [Link]

-

Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Published June 12, 2006. Available from: [Link]

-

Tolstoy PM, Filarowski A, Denisov GS, et al. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. 2019;84(14):9075-9086. Available from: [Link]

-

A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Tnay YL, Yeo SL, Tiekink ERT. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Molecules. 2022;27(18):5888. Available from: [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Available from: [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. Available from: [Link]

-

Pitre SP, McTiernan CD, Ismaili H, et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. Available from: [Link]

-

Truckses D, Gauthier T, Wentz T, et al. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. 2022;70(8):2716-2724. Available from: [Link]

-

Das S, Mondal S, Bhattacharyya D, et al. Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry A. 2022;126(10):1706-1716. Available from: [Link]

-

Organic Chemistry Insights spectroscopic study and semi-empirical calculations of Tautomeric Forms of schiff Bases Derived from. Available from: [Link]

-

On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate. Published November 2025. Available from: [Link]

-

O'Donovan DH, Kitson RR, Cannon JS, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Published August 2, 2021. Available from: [Link]

-

Giraudo M, Cintas P, Cativiela C, et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]

-

O'Donovan DH, Kitson RR, Cannon JS, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Published August 2, 2021. Available from: [Link]

-

New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Published September 27, 2021. Available from: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Published August 9, 2024. Available from: [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. Available from: [Link]

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]

-

Al-Majid AM, Barakat A, Al-Othman ZA, et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2023;28(13):5119. Available from: [Link]

-

SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. Published August 2025. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

indazole. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. Available from: [Link]

-

The two tautomers of indazole, with atom numbering. ResearchGate. Available from: [Link]

-

The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Brominated Indazoles

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely and efficiently modify the indazole scaffold is therefore of paramount importance in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the functionalization of halogenated indazoles, offering a reliable means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and under relatively mild conditions.[3][4]

This comprehensive guide provides detailed experimental protocols and expert insights into the palladium-catalyzed cross-coupling of brominated indazoles, a common and highly useful class of substrates. We will delve into the mechanistic underpinnings of key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as touch upon the emerging field of direct C-H activation. By understanding the "why" behind each experimental choice, from the selection of the palladium precursor and ligand to the optimal base and solvent system, researchers can confidently and successfully apply these powerful synthetic methods to their own drug discovery programs.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of the desired bond.[5][6] While the specifics may vary between different named reactions, the fundamental principle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states. The three core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated indazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6][7]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): In this step, the organic moiety from the coupling partner is transferred to the palladium center, displacing the bromide. The nature of this step is what primarily differentiates the various cross-coupling reactions.[5][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The choice of ligands, which coordinate to the palladium center, is crucial as they modulate the catalyst's reactivity, stability, and selectivity.[9][10] Bulky and electron-rich phosphine ligands, for instance, can accelerate both the oxidative addition and reductive elimination steps.[6][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12][13] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in biologically active molecules.[13][14]

Causality Behind Experimental Choices

-

Palladium Precursor: Pd(PPh₃)₄ and PdCl₂(dppf) are frequently used catalysts.[11][15] Pd(PPh₃)₄ is a Pd(0) source and can directly enter the catalytic cycle. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species, which is often achieved by the phosphine ligand or other components in the reaction mixture.[10]

-

Ligand: For Suzuki couplings with heteroaryl bromides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective as they are both electron-rich and have a large bite angle, which promotes reductive elimination.[11]

-

Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[12][15] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often employed.[12][15] Common solvent systems include dioxane/water, DME/water, or THF/water. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

3-Bromo-1H-indazole

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Data Presentation: Suzuki-Miyaura Coupling of Brominated Indazoles

| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 | [11] |

| 3-Bromo-1H-indazol-5-amine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 140 (MW) | 92 | [12] |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 85 | [13] |

| 3-Bromo-1H-indazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 75 | [16] |

Heck Reaction: Vinylation of Brominated Indazoles

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[17][18] This reaction is particularly useful for introducing vinyl groups onto the indazole scaffold, which can then be further elaborated.[19] A key challenge in the Heck reaction with electron-rich heteroaryl bromides can be competing debromination.[17]

Causality Behind Experimental Choices

-

Palladium Precursor: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[17]

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Heck couplings.[17] The choice of ligand can influence the regioselectivity of the alkene addition.

-

Base: An organic base such as triethylamine (TEA) is typically used to neutralize the HBr generated during the catalytic cycle.[17]

-

Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) are used to stabilize the Pd(0) catalyst and improve yields.[17]

Detailed Experimental Protocol: Heck Reaction of 3-Bromo-1-methyl-1H-indazole

This protocol is adapted from a procedure optimized to minimize debromination.[17]

Materials:

-

3-Bromo-1-methyl-1H-indazole

-

n-Butyl acrylate (1.5 equivalents)

-

Pd(OAc)₂ (0.05 equivalents)

-

PPh₃ (0.10 equivalents)

-

Triethylamine (TEA) (1.8 equivalents)

-

Silica gel (as a grinding auxiliary)

-

Sodium Bromide (NaBr)

Procedure (under high-speed ball-milling conditions):

-

To a stainless-steel milling jar, add 3-bromo-1-methyl-1H-indazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), NaBr (10.0 g), and silica gel (5.0 g).

-

Add n-butyl acrylate (1.5 mmol) and triethylamine (1.8 mmol) to the jar.

-

Mill the mixture at high speed for a specified time (e.g., 60 minutes). Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or LC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Heck Reaction of Brominated Indazoles

| Indazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Conditions | Yield (%) | Reference |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | NaBr | Ball-milling | >95 | [17] |

| 3-Iodo-1-(p-toluenesulfonyl)-1H-indazole | Methyl acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | - | DMF, 80°C | 85 | [19] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[20][21] This reaction is invaluable for the synthesis of alkynyl-substituted indazoles, which are versatile intermediates in organic synthesis and can also exhibit interesting biological activities.[22][23]

Causality Behind Experimental Choices

-

Palladium Catalyst: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is used.[24] The palladium facilitates the main cross-coupling cycle, while the copper is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.

-

Ligand: Phosphine ligands like PPh₃ are commonly employed to stabilize the palladium catalyst.[24]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX formed and to act as a solvent.[20]

-

N-Protection: In some cases, particularly for C-3 halogenated indazoles, protection of the indazole N-H is necessary to achieve good yields.[23]

Detailed Experimental Protocol: Sonogashira Coupling of a 5-Bromo-1H-indazole Derivative

This is a general procedure that may require optimization.

Materials:

-

N-protected 5-bromo-1H-indazole

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (0.02 equivalents)

-

CuI (0.04 equivalents)

-

Triethylamine (solvent)

-

THF (co-solvent)

Procedure:

-

To an oven-dried Schlenk tube, add the N-protected 5-bromo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of aryl halides with a wide variety of amines.[8][25] This reaction is of immense importance for the synthesis of N-substituted aminoindazoles, which are prevalent in pharmaceutical compounds.[26][27]

Causality Behind Experimental Choices

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[26]

-

Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or Josiphos-type ligands are often required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[25][26] For indazoles, tBuXphos has been noted as a suitable ligand.[28]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[26]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[26]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This protocol is a generalized procedure based on literature precedents.[26]

Materials:

-

6-Bromo-1H-indazole

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

Procedure:

-

To a glovebox or under a stream of inert gas, add 6-bromo-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Emerging Frontiers: C-H Activation of Indazoles

While cross-coupling reactions with pre-halogenated substrates are a mainstay of organic synthesis, direct C-H activation is an increasingly attractive strategy due to its atom and step economy.[29][30] Palladium-catalyzed C-H functionalization of indazoles allows for the direct introduction of aryl, alkyl, or other groups without the need for prior halogenation.[31][32][33] These reactions often rely on a directing group to achieve regioselectivity. For instance, the nitrogen atom of the pyrazole ring in indazole can direct ortho-C-H activation.[32][34] The development of practical and broadly applicable C-H activation protocols for indazoles is an active area of research with the potential to further streamline the synthesis of complex indazole-based molecules.[35][36][37]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, particularly in the context of drug discovery and development. The ability to reliably and efficiently functionalize the indazole scaffold through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provides access to a vast chemical space of potential therapeutic agents. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, and reaction conditions is crucial for the successful implementation of these powerful synthetic methods. As the field continues to evolve, with advances in catalyst design and the development of novel transformations like C-H activation, the synthetic chemist's toolkit for the construction of complex indazole derivatives will only continue to expand.

References

- Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.

- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.

- Benchchem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.

- RSC Publishing. (n.d.). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.

- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Organic Chemistry Portal. (n.d.). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone.

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.

- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

- Benchchem. (n.d.). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea.

- ACS Publications. (2022). Oxidant-Switched Palladium-Catalyzed Regioselective Mono- versus Bis-ortho-Aroylation of 1-Aryl-1H-indazoles with Aldehydes via C–H Bond Activation | The Journal of Organic Chemistry.

- RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP.

- ResearchGate. (n.d.). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives.

- ACS Publications. (2016). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles | The Journal of Organic Chemistry.

- Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.

- ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF.

- Current Organocatalysis. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated....

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Royal Society of Chemistry. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.

- ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].

- PMC. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.

- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience.

- SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.

- ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.

- Wikipedia. (n.d.). Cross-coupling reaction.

- PMC. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]

- 31. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Derivatization of the Nitrile Moiety on 3,4,5-Tribromo-2H-indazole-6-carbonitrile: Protocols and Mechanistic Insights

An Application Guide for Synthetic Chemists

Abstract: The 3,4,5-tribromo-2H-indazole core is a privileged scaffold in medicinal chemistry, offering a unique vectoral orientation of substituents for molecular recognition. The 6-carbonitrile group serves as a versatile synthetic handle, enabling access to a diverse array of functional groups crucial for modulating physicochemical properties and biological activity. This application note provides detailed, field-proven protocols for the strategic derivatization of 3,4,5-tribromo-2H-indazole-6-carbonitrile. We present methodologies for the conversion of the nitrile to primary amides, carboxylic acids, primary amines, and tetrazoles. Each protocol is accompanied by mechanistic discussions, explanations of experimental choices, and graphical workflows to ensure reliable execution and adaptation in research and drug development settings.

Introduction: The Strategic Value of the Indazole-6-Carbonitrile Scaffold

Indazole-containing derivatives are prominent in modern pharmacology, forming the core of numerous approved drugs, including the anti-cancer agent Pazopanib.[1] The rigid bicyclic structure of the indazole ring system provides a well-defined framework for orienting pharmacophoric elements in three-dimensional space. The presence of multiple bromine atoms on the benzene ring of 3,4,5-tribromo-2H-indazole-6-carbonitrile not only influences the electronic properties of the heterocyclic system but also offers potential vectors for further functionalization through cross-coupling reactions.

The nitrile group at the C6 position is a cornerstone of synthetic versatility. Characterized by a carbon-nitrogen triple bond, it can undergo a variety of transformations, including nucleophilic addition and cycloaddition reactions.[2][3] This allows chemists to readily convert the relatively inert nitrile into more functional moieties such as amides, carboxylic acids, amines, and tetrazoles. These transformations are critical in drug discovery for optimizing properties like solubility, hydrogen bonding capacity, and metabolic stability. This guide details four key derivatization pathways, providing robust protocols for these essential molecular transformations.

Pathway I: Selective Hydrolysis to 3,4,5-Tribromo-2H-indazole-6-carboxamide

The conversion of a nitrile to a primary amide is a valuable transformation, as the amide functional group is a ubiquitous feature in pharmaceuticals. The challenge lies in achieving selective hydration without proceeding to the fully hydrolyzed carboxylic acid.[4] This requires carefully controlled reaction conditions. A reliable method employs a strong base in a non-aqueous, protic solvent like tert-butanol, which facilitates the hydration while limiting the rate of subsequent amide hydrolysis.[5]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by the tert-butanol solvent to yield an imidic acid, which rapidly tautomerizes to the more stable amide. The use of tert-butanol as the solvent is crucial; it is sufficiently protic to participate in the proton transfer steps but is a poorer medium for the subsequent hydrolysis of the amide compared to water, thus allowing the reaction to be stopped at the amide stage.

Caption: Workflow for selective nitrile hydrolysis to the primary amide.

Experimental Protocol: Synthesis of 3,4,5-Tribromo-2H-indazole-6-carboxamide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq).

-

Reagent Addition: Add tert-butanol to form a suspension (approx. 10 mL per 1 g of substrate). Add powdered potassium hydroxide (KOH, 2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water (10x the volume of tert-butanol used). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual impurities.

-

Purification: Dry the solid product under vacuum to yield 3,4,5-tribromo-2H-indazole-6-carboxamide. Further purification can be achieved by recrystallization if necessary.

Pathway II: Complete Hydrolysis to 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid

The carboxylic acid functional group is pivotal for introducing acidic character, enabling salt formation to improve solubility, and serving as a key handle for further reactions such as esterification or amidation. Complete hydrolysis of the nitrile can be effectively achieved under harsh acidic or basic conditions with heating.[6][7]

Mechanistic Rationale (Acid-Catalyzed): The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[8] A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed.[3][9] Under the sustained acidic and high-temperature conditions, the amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[10]

Caption: Workflow for complete nitrile hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq) in a 6M aqueous solution of sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material and amide intermediate.

-

Work-up: Cool the reaction mixture in an ice bath. A precipitate of the carboxylic acid may form. If not, carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH ~9-10 to deprotonate the product and dissolve it.

-

Isolation: Wash the basic aqueous solution with a solvent like ethyl acetate to remove any non-acidic impurities. Re-acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.

Pathway III: Reduction to (3,4,5-Tribromo-2H-indazol-6-yl)methanamine

Reducing the nitrile group provides a primary amine, introducing a basic center into the molecule and a site for a wide range of subsequent functionalizations (e.g., acylation, reductive amination). This transformation effectively adds a -CH₂NH₂ group.[11] Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this conversion.[12][13]

Mechanistic Rationale: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion.[3][13] The resulting di-anionic species is then protonated during an aqueous workup to yield the primary amine.[10] The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Caption: Workflow for the reduction of the nitrile to a primary amine.

Experimental Protocol: Synthesis of (3,4,5-Tribromo-2H-indazol-6-yl)methanamine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Carefully and portion-wise, add solid LiAlH₄ (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir vigorously until a granular white precipitate of aluminum salts forms.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or by dissolving in an appropriate solvent and precipitating the hydrochloride salt by adding a solution of HCl in ether.

Pathway IV: [3+2] Cycloaddition to 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole

Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids. They offer a similar acidic pKa but with improved metabolic stability and cell permeability. The most direct synthesis is the [2+3] cycloaddition of an azide source with the nitrile.[14] The use of zinc salts as catalysts in water is a highly recommended modern protocol that is safer and more efficient than traditional methods using tin azides or strong acids.[15][16][17]

Mechanistic Rationale: This reaction is a formal [3+2] cycloaddition between the nitrile and an azide.[18] The mechanism can be complex, but it is proposed that the Lewis acidic zinc catalyst coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion.[19] Subsequent cyclization and protonation yield the tetrazole ring.[20] The electron-withdrawing nature of the tribromo-indazole core is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction.[20]

Caption: Workflow for the cycloaddition of azide to form a tetrazole.

Experimental Protocol: Synthesis of 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole

-

Reaction Setup: In a round-bottom flask, combine 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.0-3.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq). Caution: Sodium azide is highly toxic. Hydrazoic acid, which can be formed, is volatile and explosive. Perform this reaction in a well-ventilated fume hood. The use of zinc salts in water at a slightly alkaline pH minimizes the formation of free hydrazoic acid.[15]

-

Solvent Addition: Add water to the flask (and optionally a co-solvent like isopropanol if solubility is poor) to form a slurry.

-

Reaction: Heat the mixture to reflux (100°C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with concentrated HCl. This protonates the tetrazole and breaks up the zinc complex, causing the product to precipitate.

-

Isolation: Stir the acidified mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Summary of Derivatization Pathways

The following table summarizes the transformations discussed in this guide, providing a comparative overview of the conditions and resulting products.

| Pathway | Target Functional Group | Key Reagents | Typical Conditions | Product Name |

| I. Selective Hydrolysis | Primary Amide (-CONH₂) | KOH, t-BuOH | Reflux, 4-8 h | 3,4,5-Tribromo-2H-indazole-6-carboxamide |

| II. Complete Hydrolysis | Carboxylic Acid (-COOH) | Aq. H₂SO₄ or NaOH | Reflux, 12-24 h | 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid |

| III. Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, THF | Reflux, 2-4 h (Anhydrous) | (3,4,5-Tribromo-2H-indazol-6-yl)methanamine |

| IV. Cycloaddition | Tetrazole (-CN₄H) | NaN₃, ZnBr₂, H₂O | Reflux, 12-24 h | 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole |

Conclusion

The 6-carbonitrile group of 3,4,5-tribromo-2H-indazole-6-carbonitrile is a highly valuable and synthetically malleable functional group. The protocols detailed herein provide reliable and robust methods for its conversion into primary amides, carboxylic acids, primary amines, and tetrazoles—four functionalities of high importance in the design and development of new therapeutic agents. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently employ these transformations to build diverse libraries of novel indazole derivatives for biological screening.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Nagashima, H., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 137-140. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

-

Chemical Society Reviews. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.

-

Elgemeie, G. E. H., et al. (2014). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Nitriles with Mercapto Acides. Zeitschrift für Naturforschung B, 38(6). [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2349. [Link]

-

Mishra, S., et al. (2018). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. ChemistrySelect, 3(31), 8968-8972. [Link]

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Coordination Chemistry Reviews, 467, 214619. [Link]

-

Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770. [Link]

-

Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(13), 7867-7871. [Link]

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

-

Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. [Link]

-

Vorbrüggen, H., & Krolikiewicz, K. (1994). The introduction of nitrile-groups into heterocycles and conversion of carboxylic groups into their corresponding nitriles with chlorosulfonylisocyanate and triethylamine. Tetrahedron, 50(22), 6549-6558. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. [Link]

-

Ghattas, M. A., et al. (2019). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 24(17), 3105. [Link]

-

Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6836. [Link]

-

Chirkova, Z. V., et al. (2012). Synthesis of substituted indazole-5,6-dicarbonitriles. Russian Journal of Organic Chemistry, 48(12), 1735-1741. [Link]

-

Ghattas, M. A., et al. (2019). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. OUCI. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part i), 99-142. [Link]

-

The Organic Chemistry Tutor. (2020). Nitriles: Reactions Forming and Reactions of. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6489. [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). 20.13 Synthesis and Reactions of Nitriles. YouTube. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 16. 1H-Tetrazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. Mechanisms of tetrazole formation by addition of azide to nitriles [pubmed.ncbi.nlm.nih.gov]

In vitro assay protocol using 3,4,5-tribromo-2H-indazole-6-carbonitrile

Application Note: A-001

Topic: In Vitro Assay Protocol for Characterizing Novel Indazole-Based Kinase Inhibitors Using the ADP-Glo™ Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract